(R)-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate
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Overview
Description
®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is known for its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate typically involves the reaction of ®-2-(hydroxymethyl)-4,4-dimethylpyrrolidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like Jones reagent.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: ®-2-(Carboxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate.
Reduction: ®-2-(Hydroxymethyl)-4,4-dimethylpyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of chiral compounds and complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical agents, including potential drugs for cancer and other diseases.
Industry: In the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as a ligand for enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to interact selectively with biological molecules, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate
- ®-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
- ®-tert-Butyl 2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate
Uniqueness
®-tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the tert-butyl ester group, which provides steric hindrance and influences its reactivity. This makes it a valuable intermediate in the synthesis of complex molecules with high stereochemical purity .
Properties
Molecular Formula |
C12H23NO3 |
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Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(4,5)6-9(13)7-14/h9,14H,6-8H2,1-5H3/t9-/m1/s1 |
InChI Key |
IMAIYZZQVVKONO-SECBINFHSA-N |
Isomeric SMILES |
CC1(C[C@@H](N(C1)C(=O)OC(C)(C)C)CO)C |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)CO)C |
Origin of Product |
United States |
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